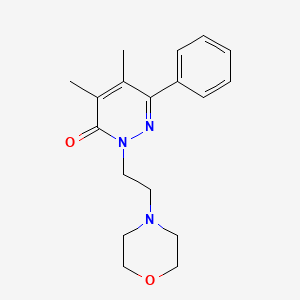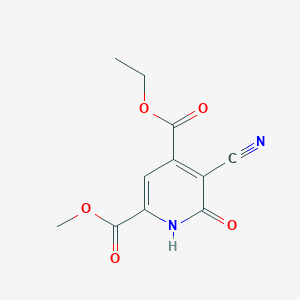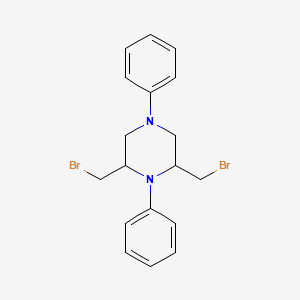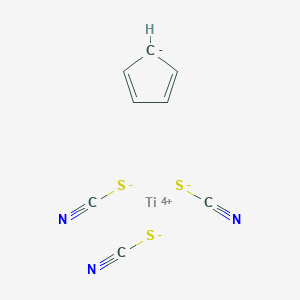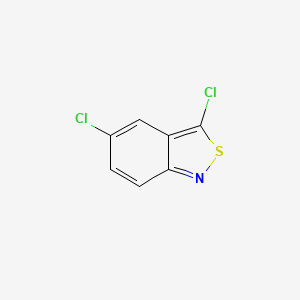
2,1-Benzisothiazole, 3,5-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1-Benzisothiazole, 3,5-dichloro- is a chemical compound with the molecular formula C7H3Cl2NS. It is a derivative of benzisothiazole, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazole, 3,5-dichloro- typically involves the chlorination of benzisothiazole derivatives. One common method includes the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide, followed by chlorination . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures and pressures to ensure the selective introduction of chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of 2,1-Benzisothiazole, 3,5-dichloro- involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2,1-Benzisothiazole, 3,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various alkyl or aryl-substituted benzisothiazoles.
Scientific Research Applications
2,1-Benzisothiazole, 3,5-dichloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,1-Benzisothiazole, 3,5-dichloro- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazole, 3,5-dichloro-: A closely related compound with similar chemical properties.
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness
2,1-Benzisothiazole, 3,5-dichloro- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
37798-61-1 |
|---|---|
Molecular Formula |
C7H3Cl2NS |
Molecular Weight |
204.08 g/mol |
IUPAC Name |
3,5-dichloro-2,1-benzothiazole |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H |
InChI Key |
LPIGELIGMRBYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



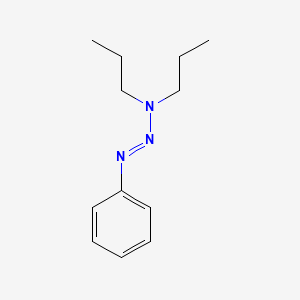
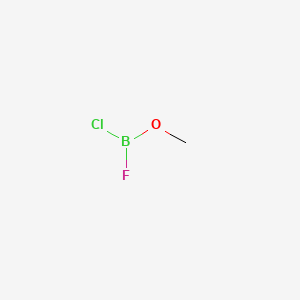
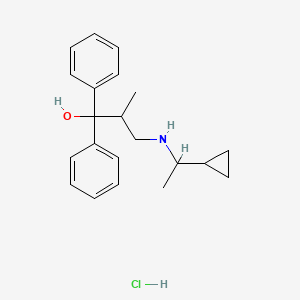

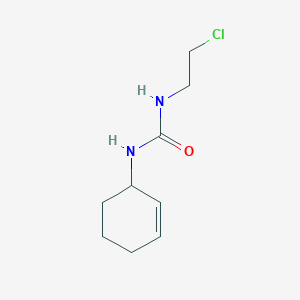


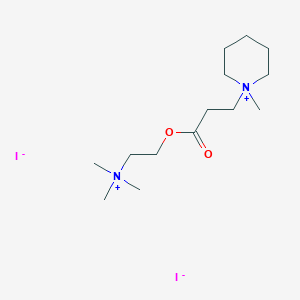
![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
